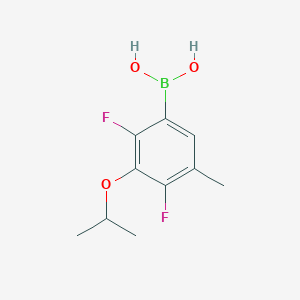

2,4-Difluoro-3-isopropoxy-5-methylphenylboronic acid

Beschreibung

2,4-Difluoro-3-isopropoxy-5-methylphenylboronic acid (CAS: [2096339-90-9]) is a boronic acid derivative featuring a phenyl ring substituted with two fluorine atoms (positions 2 and 4), an isopropoxy group (position 3), a methyl group (position 5), and a boronic acid (-B(OH)₂) moiety. This compound is synthesized for applications in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl frameworks . Its structural complexity arises from the combination of electron-withdrawing fluorine atoms, a sterically demanding isopropoxy group, and a methyl substituent, which collectively influence its reactivity, solubility, and stability.

Eigenschaften

IUPAC Name |

(2,4-difluoro-5-methyl-3-propan-2-yloxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BF2O3/c1-5(2)16-10-8(12)6(3)4-7(9(10)13)11(14)15/h4-5,14-15H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJYRRWCWAJPESW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1F)OC(C)C)F)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BF2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401169918 | |

| Record name | Boronic acid, B-[2,4-difluoro-5-methyl-3-(1-methylethoxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401169918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2096339-90-9 | |

| Record name | Boronic acid, B-[2,4-difluoro-5-methyl-3-(1-methylethoxy)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2096339-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[2,4-difluoro-5-methyl-3-(1-methylethoxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401169918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The synthesis begins with the formation of a Grignard reagent from 3-bromo-2,4-difluoro-5-methylphenol. Magnesium turnings react with the aryl bromide in tetrahydrofuran (THF) under inert atmosphere, generating the corresponding aryl magnesium bromide. Subsequent transmetallation with trimethyl borate at temperatures between −40°C and 10°C yields the boronic ester intermediate. Acidic hydrolysis (10% HCl) liberates the boronic acid, which is isolated via crystallization.

Key Parameters:

Yield and Purity Optimization

Table 1 summarizes critical data from scaled-up batches:

| Parameter | Value | Source |

|---|---|---|

| Yield (crude) | 88% | |

| HPLC Purity (crude) | 95.2% | |

| Recrystallization Solvent | Toluene/Water | |

| Final Purity | >99% |

The use of toluene for recrystallization removes residual THF and inorganic salts, enhancing purity.

Suzuki-Miyaura Coupling Precursor Strategy

An alternative route involves synthesizing the boronic acid via cross-coupling of a halogenated precursor. While direct literature on this compound is sparse, analogous syntheses (e.g., 2-isopropoxy-5-methylphenylboronic acid, CAS 480438-71-9) provide mechanistic insights.

Halogenation and Protecting Group Chemistry

- Iodination: 3-Isopropoxy-2,4-difluoro-5-methylphenol undergoes iodination using N-iodosuccinimide (NIS) in acetic acid, yielding the para-iodo derivative.

- Borylation: Palladium-catalyzed Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) in dimethyl sulfoxide (DMSO) at 80°C installs the boronic ester.

- Deprotection: Acidic hydrolysis (HCl/MeOH) converts the pinacol ester to the boronic acid.

Catalyst System:

Oxidative Hydrolysis of Boronic Esters

Patent CN103951688A alludes to oxidative methods for boronic acid synthesis, though full details are truncated. General protocols involve:

Hydrogen Peroxide-Mediated Oxidation

Boronic esters (e.g., trimethyl, pinacol) are treated with 30–50% H₂O₂ in methanol at 10–40°C. The reaction is monitored via LC-MS to confirm complete oxidation.

Analytical Validation:

- LC-MS Parameters:

Challenges and Mitigation Strategies

Steric Hindrance and Electronic Effects

The ortho-fluorine and isopropoxy groups create steric congestion, slowing transmetallation in Suzuki couplings. Strategies include:

Boronic Acid Stability

Aqueous decomposition is minimized by:

Industrial-Scale Production

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Difluoro-3-isopropoxy-5-methylphenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding phenols or quinones.

Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.

Substitution: The boronic acid group can be substituted with other functional groups through reactions such as the Suzuki–Miyaura coupling.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki–Miyaura coupling, the major product is typically a biaryl compound .

Wissenschaftliche Forschungsanwendungen

Coupling Reactions

One of the primary applications of 2,4-difluoro-3-isopropoxy-5-methylphenylboronic acid is in cross-coupling reactions. These reactions are vital for constructing complex organic molecules:

- Suzuki-Miyaura Coupling : This reaction involves the coupling of arylboronic acids with aryl halides or alkenes to form biaryl compounds. The presence of the difluoro and isopropoxy groups enhances the reactivity and selectivity of this compound in such reactions .

- Negishi Coupling : Similar to Suzuki-Miyaura, this reaction allows for the formation of carbon-carbon bonds using organozinc reagents. The unique substitution pattern of 2,4-difluoro-3-isopropoxy-5-methylphenylboronic acid may improve yields and functional group tolerance.

Reaction Pathways

The compound can also participate in other key reactions, including:

- Gold-Catalyzed Reactions : Recent studies have demonstrated that arylboronic acids can be utilized in gold-catalyzed oxidative cross-coupling reactions. This method has shown promising results in producing high yields of desired products under mild conditions .

Binding Studies

Interaction studies involving 2,4-difluoro-3-isopropoxy-5-methylphenylboronic acid focus on its binding affinity with various biomolecules. These studies are crucial for understanding its potential therapeutic roles:

- Enzyme Inhibition : Arylboronic acids have been investigated for their ability to inhibit certain enzymes involved in disease pathways. The specific functional groups in 2,4-difluoro-3-isopropoxy-5-methylphenylboronic acid may enhance its binding properties to target enzymes.

Case Studies

Several case studies have highlighted the efficacy of boronic acids in drug development:

- N-acylethanolamine Hydrolyzing Acid Amidase (NAAA) Inhibitors : Research has shown that certain boronic acids can act as inhibitors for NAAA, which is implicated in pain and inflammation pathways. The structural characteristics of 2,4-difluoro-3-isopropoxy-5-methylphenylboronic acid may offer advantages in this context .

Wirkmechanismus

The mechanism by which 2,4-Difluoro-3-isopropoxy-5-methylphenylboronic acid exerts its effects involves the formation of stable carbon-carbon bonds through the Suzuki–Miyaura coupling reaction. The boronic acid group interacts with palladium catalysts to facilitate the transfer of organic groups, leading to the formation of new chemical bonds. This process involves oxidative addition, transmetalation, and reductive elimination steps .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Substituent Position and Functional Group Variations

Key structural analogues differ in substituent positions, electronic effects, and steric profiles. Below is a comparative analysis:

Table 1: Structural and Physicochemical Properties of Selected Boronic Acids

Key Comparative Insights

Electronic Effects

- However, analogues like 3,5-bis(trifluoromethyl)phenylboronic acid exhibit stronger electron-withdrawing effects due to CF₃ groups, which may accelerate oxidative addition in palladium-catalyzed couplings .

- Methoxy vs. However, the bulkier isopropoxy group in the target compound may improve solubility in non-polar solvents .

Steric and Stability Considerations

- Hydroxymethyl-substituted analogues (e.g., 2-Fluoro-5-hydroxymethylphenylboronic acid) require cold storage due to higher reactivity or hygroscopicity, whereas the methyl group in the target compound mitigates such instability .

Reactivity in Cross-Coupling Reactions

- highlights that electron-deficient boronic acids (e.g., trifluoromethyl-substituted) exhibit superior reactivity in coupling with heteroaryl halides. The target compound’s fluorine and isopropoxy groups likely position it as a moderate electrophile, balancing reactivity and steric accessibility .

- Dichlorophenylboronic acids (e.g., 2,4-Dichlorophenylboronic acid) from demonstrate that halogen substituents can alter regioselectivity in couplings compared to fluorine-substituted analogues .

Biologische Aktivität

2,4-Difluoro-3-isopropoxy-5-methylphenylboronic acid is an arylboronic acid that has gained attention for its potential biological activities. This compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols and other Lewis bases. The presence of difluoro and isopropoxy groups enhances its reactivity and solubility, making it a candidate for various applications in medicinal chemistry and organic synthesis.

The molecular formula of 2,4-difluoro-3-isopropoxy-5-methylphenylboronic acid is C10H13BF2O3, with a molecular weight of approximately 230.02 g/mol. The structure includes a boron atom bonded to an aromatic ring, which is characteristic of boronic acids.

| Property | Value |

|---|---|

| Molecular Formula | C10H13BF2O3 |

| Molecular Weight | 230.02 g/mol |

| Functional Groups | Boronic acid, Isopropoxy |

| Solubility | Enhanced due to functional groups |

The biological activity of 2,4-difluoro-3-isopropoxy-5-methylphenylboronic acid can be attributed to its ability to interact with various biomolecules through its boronic acid group. This interaction is particularly significant in the context of enzyme inhibition and modulation of metabolic pathways.

- Enzyme Inhibition : Boronic acids are known to inhibit serine proteases and other enzymes by forming stable complexes with their active sites. This property makes them valuable in the development of therapeutic agents targeting metabolic disorders.

- Binding Affinity Studies : Research indicates that compounds similar to 2,4-difluoro-3-isopropoxy-5-methylphenylboronic acid exhibit significant binding affinities with biomolecules involved in glucose metabolism and lipid regulation. Techniques such as isothermal titration calorimetry (ITC) are often employed to assess these interactions.

Biological Applications

The potential applications of 2,4-difluoro-3-isopropoxy-5-methylphenylboronic acid in pharmacology include:

- Diabetes Management : Boronic acids have been explored for their ability to modulate insulin signaling pathways and inhibit hormone-sensitive lipase (HSL), which could lead to decreased plasma free fatty acid levels. This mechanism is beneficial in treating conditions like insulin resistance and metabolic syndrome .

- Anticancer Activity : Similar compounds have shown promise as anticancer agents by disrupting cancer cell metabolism and inducing apoptosis through enzyme inhibition .

Case Studies

- Inhibition of Hormone-Sensitive Lipase : A study demonstrated that boronic acids could effectively inhibit HSL activity, leading to reduced plasma free fatty acids in models of insulin resistance . This suggests a therapeutic avenue for managing metabolic disorders.

- Neuropsychiatric Disorders : Research into related arylboronic acids has indicated potential benefits in treating neuropsychiatric conditions by modulating synaptic activity and neurotransmitter levels .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,4-Difluoro-3-isopropoxy-5-methylphenylboronic acid, and how do reaction conditions influence yield and purity?

- Methodology : Start with halogenated benzene derivatives (e.g., 3-isopropoxy-5-methylbromobenzene) and introduce fluorine via electrophilic fluorination or halogen exchange. Boronation is typically achieved using lithiation followed by reaction with trimethyl borate. Key factors:

- Temperature : Lower temperatures (−78°C) minimize side reactions during lithiation .

- Protecting groups : Use silyl or benzyl groups to stabilize reactive intermediates during fluorination .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity (>95%) .

Q. How should researchers handle and store this compound to ensure stability?

- Best Practices :

- Storage : Keep at 2–8°C in airtight, moisture-resistant containers under inert gas (argon/nitrogen) to prevent boroxine formation .

- Solubility : Pre-dissolve in dry THF or DMF for immediate use in cross-coupling reactions .

Advanced Research Questions

Q. How do the electron-withdrawing fluorine substituents and electron-donating isopropoxy group influence the compound’s reactivity in Suzuki-Miyaura couplings?

- Mechanistic Insights :

- Fluorine (EWG) : Enhances electrophilicity of the boron atom, accelerating transmetallation with palladium catalysts .

- Isopropoxy (EDG) : Introduces steric hindrance, which may reduce coupling efficiency with bulky aryl halides. Optimize using sterically tolerant ligands (e.g., SPhos) .

- Data Support : Similar compounds (e.g., 4-Chloro-3-isopropoxyphenylboronic acid) show 0.91 similarity in reactivity profiles, validating substituent impact .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Characterization Workflow :

- NMR : ¹H NMR (δ 6.8–7.2 ppm for aromatic protons), ¹⁹F NMR (δ −110 to −120 ppm for fluorines), and ¹¹B NMR (δ 28–32 ppm for boronic acid) .

- HPLC : Reverse-phase C18 column (ACN/water gradient) to confirm purity (>98%) .

- Mass Spectrometry : HRMS (ESI+) for molecular ion validation (expected [M+H]⁺ ~279.1 Da) .

Q. When encountering contradictory data in cross-coupling yields, what methodological approaches can resolve inconsistencies?

- Troubleshooting Framework :

- Catalyst Screening : Test Pd(OAc)₂, PdCl₂(dppf), or Pd(AmPhos)Cl₂ to address ligand-dependent activity .

- Solvent Optimization : Compare DMF (polar aprotic) vs. toluene (non-polar) to balance solubility and reaction kinetics .

- Base Selection : Use K₂CO₃ for milder conditions or CsF for enhanced boronate activation .

Data-Driven Analysis

Q. How does the substitution pattern of this compound compare to structurally similar boronic acids in terms of reactivity?

- Comparative Table :

- Key Insight : The trifunctional substitution (F, isopropoxy, methyl) enhances regioselectivity in couplings compared to dichloro analogs .

Methodological Recommendations

Q. What computational tools can predict the steric and electronic effects of this compound’s substituents?

- Approach :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.